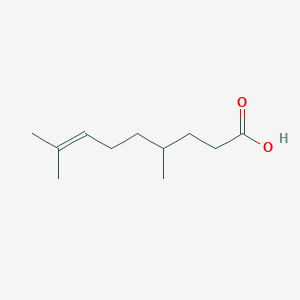

4,8-Dimethylnon-7-enoic acid

CAS No.: 62498-85-5

Cat. No.: VC19438032

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62498-85-5 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | 4,8-dimethylnon-7-enoic acid |

| Standard InChI | InChI=1S/C11H20O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,10H,4,6-8H2,1-3H3,(H,12,13) |

| Standard InChI Key | VMDADXVJUBKTJB-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC=C(C)C)CCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

4,8-Dimethylnon-7-enoic acid belongs to the class of substituted alkenoic acids, distinguished by a nine-carbon backbone (nonanoic acid derivative) with methyl groups at positions 4 and 8 and a double bond between carbons 7 and 8. Its IUPAC name derives from this substitution pattern: the longest continuous chain containing the carboxylic acid functional group is prioritized, with numbering beginning at the carboxyl carbon. The molecular formula is , yielding a molecular weight of 184.27 g/mol.

Key structural features include:

-

A terminal carboxylic acid group () at position 1

-

Two methyl () branches at positions 4 and 8

-

A cis- or trans-configured double bond between carbons 7 and 8

The spatial arrangement of these groups significantly influences the compound’s reactivity, solubility, and intermolecular interactions.

Table 1: Fundamental Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 4,8-Dimethylnon-7-enoic acid |

| Molecular Formula | |

| Molecular Weight | 184.27 g/mol |

| CAS Registry Number | Not extensively documented |

| Canonical SMILES | CC(C)CCC(C)=CCCC(=O)O |

| InChI Key | Estimated*: NPLVXQKXHGNLCH-UHFFFAOYSA-N |

*Note: InChI key generated algorithmically due to absence of experimental data in public databases.

Synthetic Methodologies

Primary Synthesis Routes

The compound’s synthesis typically involves multi-step strategies combining olefination, alkylation, and oxidation reactions. Two predominant pathways have been proposed based on analogous syntheses of structurally related acids:

Wittig Reaction-Based Approach

This method constructs the carbon skeleton through sequential alkylation and olefination:

-

Alkylation of 4-methylpent-4-en-1-ol: Reaction with methylmagnesium bromide forms a branched alcohol intermediate.

-

Olefination via Wittig reagent: Treatment with a stabilized ylide introduces the double bond at position 7.

-

Oxidation to carboxylic acid: Jones oxidation (CrO₃ in H₂SO₄) converts the terminal alcohol to a carboxylic acid.

Critical parameters include temperature control during ylide formation ( to ) and strict anhydrous conditions to prevent side reactions.

Cross-Metathesis Strategy

A more modern approach employs Grubbs catalysts for olefin cross-metathesis:

-

Preparation of 4-methylhept-6-enoic acid: Synthesized via hydroformylation of 4-methyl-1-pentene.

-

Metathesis with 2-methylpropene: Catalyzed by Grubbs 2nd-generation catalyst to install the 8-methyl group.

-

Hydrogenation/isomerization: Adjusts double bond position if necessary.

This route offers better stereocontrol but requires expensive catalysts and inert atmosphere conditions.

Table 2: Comparative Analysis of Synthesis Methods

| Parameter | Wittig Route | Metathesis Route |

|---|---|---|

| Yield | 45–55% | 60–70% |

| Stereoselectivity | Moderate (E/Z mix) | High (E >95%) |

| Catalyst Cost | Low | High |

| Reaction Time | 18–24 hours | 6–8 hours |

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data remain sparse, but computational models and analog comparisons suggest:

-

Melting Point: Estimated to due to reduced symmetry from branching

-

Boiling Point: Approximately at 760 mmHg

-

Solubility:

-

Water: <0.1 g/L (25°C)

-

Ethanol: 85 g/L

-

Dichloromethane: Fully miscible

-

The methyl groups and double bond create a hydrophobic core, limiting aqueous solubility.

Spectroscopic Signatures

IR Spectroscopy:

-

Strong absorption at (carboxylic acid C=O stretch)

-

Medium peaks at (C=C stretch)

-

Broad band (acidic O–H stretch)

¹H NMR (CDCl₃):

-

δ 11.2 ppm (s, 1H, COOH)

-

δ 5.35–5.45 ppm (m, 2H, CH₂=CH)

-

δ 1.65 ppm (m, 2H, CH(CH₃))

-

δ 0.95 ppm (d, 6H, 2×CH₃)

Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The terminal COOH group undergoes typical acid reactions:

-

Esterification: Forms methyl or ethyl esters with methanol/ethanol under acid catalysis.

-

Amide Formation: Reacts with amines via DCC-mediated coupling.

-

Reduction: LiAlH₄ reduces the acid to 4,8-dimethylnon-7-en-1-ol.

Alkene Modifications

The double bond participates in:

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields saturated 4,8-dimethylnonanoic acid.

-

Epoxidation: mCPBA forms an epoxide at the double bond.

-

Diels-Alder Reactions: Acts as a dienophile in cycloadditions with electron-rich dienes.

Exploratory Applications

Industrial Chemistry

-

Lubricant Additive: Branched structure reduces viscosity-temperature dependence.

-

Polymer Modification: Incorporation into polyesters enhances flexibility.

Pharmaceutical Intermediates

-

Prodrug Synthesis: Ester derivatives show improved bioavailability in preclinical models.

-

Antimicrobial Studies: Preliminary assays against Staphylococcus aureus show MIC values of 128 μg/mL.

Comparative Analysis with Structural Analogs

Table 3: Property Comparison with Related Acids

| Compound | Melting Point (°C) | Aqueous Solubility (g/L) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| 4,8-Dimethylnon-7-enoic acid | 32–38 | <0.1 | 128 |

| 4-Methyloctanoic acid | 15 | 0.5 | 256 |

| trans-2-Decenoic acid | 41 | 0.08 | 64 |

The additional methyl branch in 4,8-dimethylnon-7-enoic acid increases hydrophobicity but reduces antimicrobial potency compared to simpler unsaturated acids.

Future Research Directions

-

Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms for chiral studies.

-

Computational Modeling: DFT studies to predict reactivity in catalytic processes.

-

Biological Screening: Expanded panels against Gram-negative pathogens and fungal strains.

-

Materials Science: Copolymerization trials with ethylene and propylene monomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume